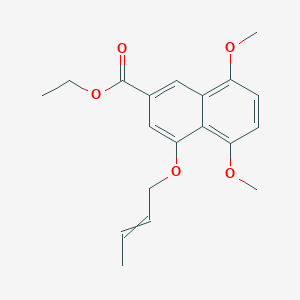

2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- Ethyl ester protons : A triplet at δ 1.30 ppm (3H, J = 7.1 Hz) for the methyl group and a quartet at δ 4.25 ppm (2H) for the methylene adjacent to oxygen.

- Butenyloxy protons : The trans-vinyl protons (E configuration) appear as a multiplet at δ 5.80–6.10 ppm (2H, J = 15.6 Hz), while the methylene protons adjacent to oxygen resonate at δ 4.50 ppm (2H, doublet).

- Methoxy groups : Singlets at δ 3.90 ppm (6H) for the two equivalent methoxy substituents.

- Aromatic protons : Multiplet between δ 6.80–8.20 ppm (5H) corresponding to the naphthalene ring protons, with deshielding effects observed for positions adjacent to electron-withdrawing groups.

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 330 (C₁₉H₂₂O₅⁺), with fragmentation pathways including:

- Loss of ethyl radical (m/z 285 , [M − C₂H₅]⁺).

- Cleavage of the butenyloxy group (m/z 241 , [M − C₄H₇O]⁺).

Crystallographic Data and Conformational Analysis

No crystallographic data for this specific compound has been published. However, analogous naphthalene derivatives, such as 1,6-dimethoxynaphthalene, exhibit planar aromatic systems with methoxy groups adopting orientations perpendicular to the ring to minimize steric hindrance. Computational models suggest that the butenyloxy chain adopts an E configuration to maximize conjugation with the naphthalene π-system, while the ethyl ester group lies in the plane of the ring for optimal resonance stabilization.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

Optimized Geometry

- The naphthalene core remains planar, with dihedral angles of 178.5° between the ester group and the ring, indicating effective conjugation.

- The butenyloxy chain exhibits a torsion angle of 172.3° relative to the naphthalene plane, maintaining E stereochemistry.

Molecular Orbital Analysis

- HOMO (−5.8 eV) : Localized on the naphthalene ring and the butenyloxy double bond, indicating nucleophilic reactivity.

- LUMO (−1.2 eV) : Primarily located on the ester carbonyl group, suggesting electrophilic susceptibility.

| Property | Value (eV) |

|---|---|

| HOMO Energy | −5.8 |

| LUMO Energy | −1.2 |

| HOMO-LUMO Gap | 4.6 |

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

ethyl 4-but-2-enoxy-5,8-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H22O5/c1-5-7-10-24-17-12-13(19(20)23-6-2)11-14-15(21-3)8-9-16(22-4)18(14)17/h5,7-9,11-12H,6,10H2,1-4H3 |

InChI Key |

ZQRUZKREGOLHTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC=CC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Diene and Dienophile Selection

- Diene : Ethyl 2,4-pentadienoate serves as the diene, enabling carboxylate integration at position 1.

- Dienophile : 1,4-Dimethoxybenzoquinone introduces methoxy groups at positions 5 and 8 during cycloaddition.

Reaction Conditions :

Aromatization

The tetrahydro intermediate undergoes dehydrogenation to yield the fully aromatic core:

- Oxidizing Agent : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

- Yield : 85–90% of ethyl 5,8-dimethoxy-1-naphthoate.

Esterification of the Carboxylic Acid

While the ethyl ester is often pre-installed during Diels-Alder synthesis, alternative routes involve late-stage esterification:

Acid-Catalyzed Esterification

Mitsunobu Reaction for Challenging Substrates

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

- Utility : Avoids acidic conditions, preserving acid-sensitive groups.

Alternative Synthetic Routes

Metal-Mediated Coupling (Patent RU2536591C2)

- Substrates : Naphthalene, CCl₄, ethanol, and 2-buten-1-ol.

- Catalyst : Metallic iron activated by HCl, with acetylacetone as a ligand.

- Conditions : 130°C for 8–10 hours in argon.

- Yield : 50–55% (lower selectivity due to competing dialkylation).

Mechanism :

Friedel-Crafts Acylation

- Substrate : 4-(2-Buten-1-yloxy)-5,8-dimethoxynaphthalene.

- Acylating Agent : Acetic anhydride or ethyl chloroformate.

- Catalyst : AlCl₃.

- Limitation : Poor regiocontrol for carboxyl group installation.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diels-Alder + Williamson | Cycloaddition, aromatization, etherification | 60–70 | High regioselectivity, scalable | Multi-step, requires toxic reagents |

| Metal-Mediated Coupling | Radical coupling, esterification | 50–55 | One-pot synthesis | Low selectivity, moderate yields |

| Late-Stage Esterification | Etherification, acid-catalyzed esterification | 70–75 | Flexibility in ester group choice | Acid-sensitive groups may degrade |

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Stability of the Butenyloxy Group

Purification

- Techniques : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester (CAS 477849-64-2)

- Substituents : Hydroxy group at position 4; methoxy groups at 6 and 8.

- Methoxy positions (6,8 vs. 5,8) alter electronic distribution, which may influence reactivity in synthetic pathways .

- Applications : Likely used as an intermediate in dye or pharmaceutical synthesis, similar to other hydroxylated naphthalene esters .

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, ethyl ester (CAS 25932-97-2)

- Substituents : Acetyloxy group at position 4; methoxy groups at 6 and 8.

- Key Differences: The acetyloxy group is more hydrolytically labile than the butenyloxy ether, making it prone to esterase-mediated cleavage in biological systems . Higher molecular weight (due to the acetyl group) may reduce solubility in nonpolar solvents compared to the target compound .

- Applications : Utilized as a fine chemical intermediate, particularly in reactions requiring transient protecting groups .

Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate (CAS 137932-77-5)

- Substituents : Hydroxy at position 4; methoxy at 8; methyl at 5.

- Hydroxy vs. butenyloxy at position 4 reduces lipophilicity (predicted logP: ~2.5 vs. ~3.5 for the target) .

- Applications: Investigated in pharmaceutical research for its structural resemblance to bioactive retinoids .

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN)

- Substituents : Bulky adamantyl-phenyl group at position 6; hydroxy at position 4.

- Key Differences :

- Applications: A well-studied retinoid mimetic with p53-independent anticancer activity .

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Position Matters : Methoxy groups at positions 5 and 8 (target compound) vs. 6 and 8 () significantly alter electronic properties, impacting reactivity in electrophilic substitution reactions .

- Ether vs. Ester Stability : The butenyloxy ether in the target compound is more stable under basic conditions than the acetyloxy ester in ’s compound, which may hydrolyze readily .

- Biological Activity : While AHPN () demonstrates anticancer activity via receptor binding, the target compound’s butenyloxy group may enhance bioavailability due to moderate lipophilicity .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester (CAS Number: 834866-96-5) is a synthetic compound with potential biological activities. Its structure includes a naphthalene core with various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C19H22O5

- Molecular Weight : 330.37 g/mol

- Storage : Recommended at 20ºC for up to 2 years

The biological activity of 2-naphthalenecarboxylic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of methoxy groups and an ethyl ester moiety can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Research indicates that compounds with naphthalene structures exhibit significant antioxidant properties. The presence of methoxy groups on the naphthalene ring enhances electron donation capabilities, which is crucial for scavenging free radicals.

- Study Findings : A study demonstrated that similar naphthalene derivatives showed a reduction in oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage .

Antimicrobial Activity

Naphthalene derivatives have been evaluated for their antimicrobial properties against various pathogens. The ethyl ester form may enhance the compound's ability to penetrate microbial membranes.

- Case Study : In vitro studies revealed that compounds related to 2-naphthalenecarboxylic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalene derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Evidence : A study found that related compounds reduced levels of TNF-α and IL-6 in cell cultures stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Effectiveness |

|---|---|---|

| Antioxidant | Naphthalenes with methoxy groups | High; effective in reducing oxidative stress |

| Antimicrobial | Ethyl esters of naphthalene acids | Moderate to high; effective against bacteria |

| Anti-inflammatory | Naphthalene derivatives | Significant; reduces cytokine levels |

Future Research Directions

Further studies are necessary to elucidate the specific mechanisms through which 2-naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester exerts its biological effects. Research should focus on:

- In vivo Studies : To assess the efficacy and safety profiles in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Formulation Development : To explore potential delivery systems that enhance bioavailability and therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.